

Application Notes and Protocols for Lyophilized Human Galanin (1-30)

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Compound of Interest

Compound Name: Galanin (1-30), human

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Introduction

Galanin (1-30) is a 30-amino acid neuropeptide widely distributed in the central and peripheral nervous systems. It exerts a variety of biological effects by activating three distinct G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors are implicated in numerous physiological processes, including nociception, inflammation, feeding behavior, and synaptic transmission. This document provides detailed protocols for the proper reconstitution, storage, and handling of lyophilized human Galanin (1-30) to ensure its stability and biological activity in research applications. Additionally, it outlines key signaling pathways and provides a protocol for a common in vitro functional assay.

Product Information

Property	Value
Peptide Name	Galanin (1-30), human
Amino Acid Sequence	Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser
Molecular Formula	C ₁₃₉ H ₂₁₀ N ₄₂ O ₄₃
Molecular Weight	~3157.4 g/mol
Appearance	White lyophilized powder
Purity	>95% (typically determined by HPLC)
Receptor Affinity	Potent agonist for GalR1 and GalR2 with Ki values of approximately 1 nM. [1]

Reconstitution of Lyophilized Galanin (1-30)

Proper reconstitution is critical to maintain the peptide's integrity and biological activity.

Recommended Solvents:

- Primary: Sterile, high-purity water (e.g., double-distilled H₂O or sterile water for injection).[\[2\]](#)
- Alternative (for less soluble forms): For certain preparations or if solubility issues arise, a small amount of DMSO or 80% acetonitrile in water with 0.1% TFA can be used for initial solubilization, followed by dilution in the desired aqueous buffer.[\[3\]](#)

Protocol for Reconstitution:

- Equilibration: Before opening, allow the vial of lyophilized Galanin (1-30) to equilibrate to room temperature for at least 15-30 minutes. This prevents condensation from forming inside the vial upon opening.
- Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 10,000 x g for 5 minutes) to ensure that all the lyophilized powder is at the bottom of the vial.[\[2\]](#)

- **Solvent Addition:** Using a sterile pipette tip, carefully add the recommended volume of the chosen solvent to the vial. To avoid loss of material, add the solvent directly to the powder.
- **Dissolution:** Gently swirl or rock the vial to dissolve the peptide.^[4] Avoid vigorous shaking or vortexing, as this can cause peptide aggregation or degradation.^{[2][4]} If necessary, brief, light vortexing (up to 3 seconds) is acceptable.^[2] For peptides that are difficult to dissolve, sonication may be used cautiously.^[4]
- **Concentration of Stock Solution:** It is recommended to prepare a concentrated stock solution (e.g., 1 mg/mL or 100 µM - 1 mM).^[2] This stock solution can then be diluted to the final working concentration in the appropriate assay buffer just before use.^[2]

Storage and Stability

Proper storage is essential to prevent degradation and loss of activity.

Storage of Lyophilized Powder:

Temperature	Duration	Notes
-20°C	Up to 3 years	Recommended for long-term storage. ^[4] Protect from moisture. ^{[2][4]}
4°C	Up to 2 years	Suitable for shorter-term storage. ^[4]
Room Temperature	Days to weeks	Stable for short periods, such as during shipping. ^{[4][5]}

Storage of Reconstituted Solutions:

To prevent repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.^{[2][3]}

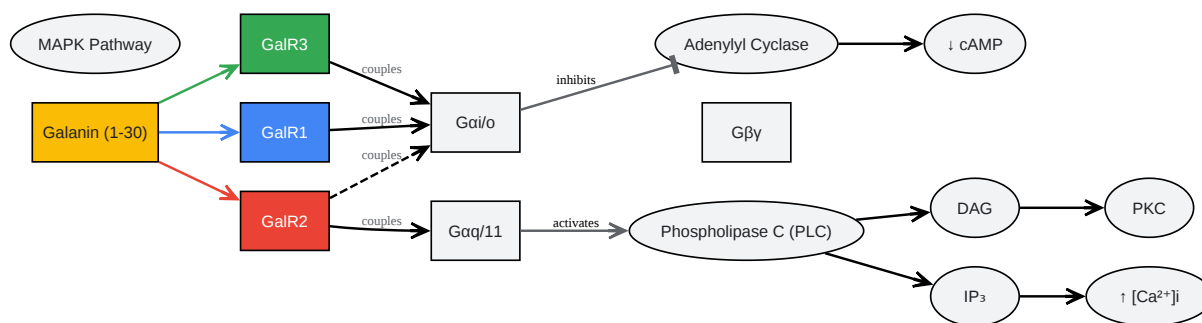
Temperature	Duration	Notes
-80°C	Up to 6 months	Recommended for long-term storage of stock solutions.[4]
-20°C	Up to 6 months	Suitable for long-term storage of aliquoted stock solutions.[2][3][5]
4°C	Up to 1 week	For short-term storage of reconstituted solutions.[2][3]

Note: It is not recommended to store the peptide in working solutions for more than a few days.
[2]

Galanin Receptor Signaling Pathways

Galanin (1-30) activates three receptor subtypes (GalR1, GalR2, and GalR3), each coupled to distinct G-protein signaling cascades.

- GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins (Gai/o).[4][6] Activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][6] The Gβγ subunits can also activate other downstream effectors, such as MAPK pathways.[2][7]
- GalR2: This receptor is more promiscuous in its G-protein coupling. It primarily signals through Gαq/11, which activates phospholipase C (PLC).[3][4] PLC activation leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium ([Ca²⁺]_i) and activation of protein kinase C (PKC), respectively.[4][6][8] GalR2 can also couple to Gai/o and Gα12/13, leading to the modulation of MAPK and RhoA pathways.[3][6][9]

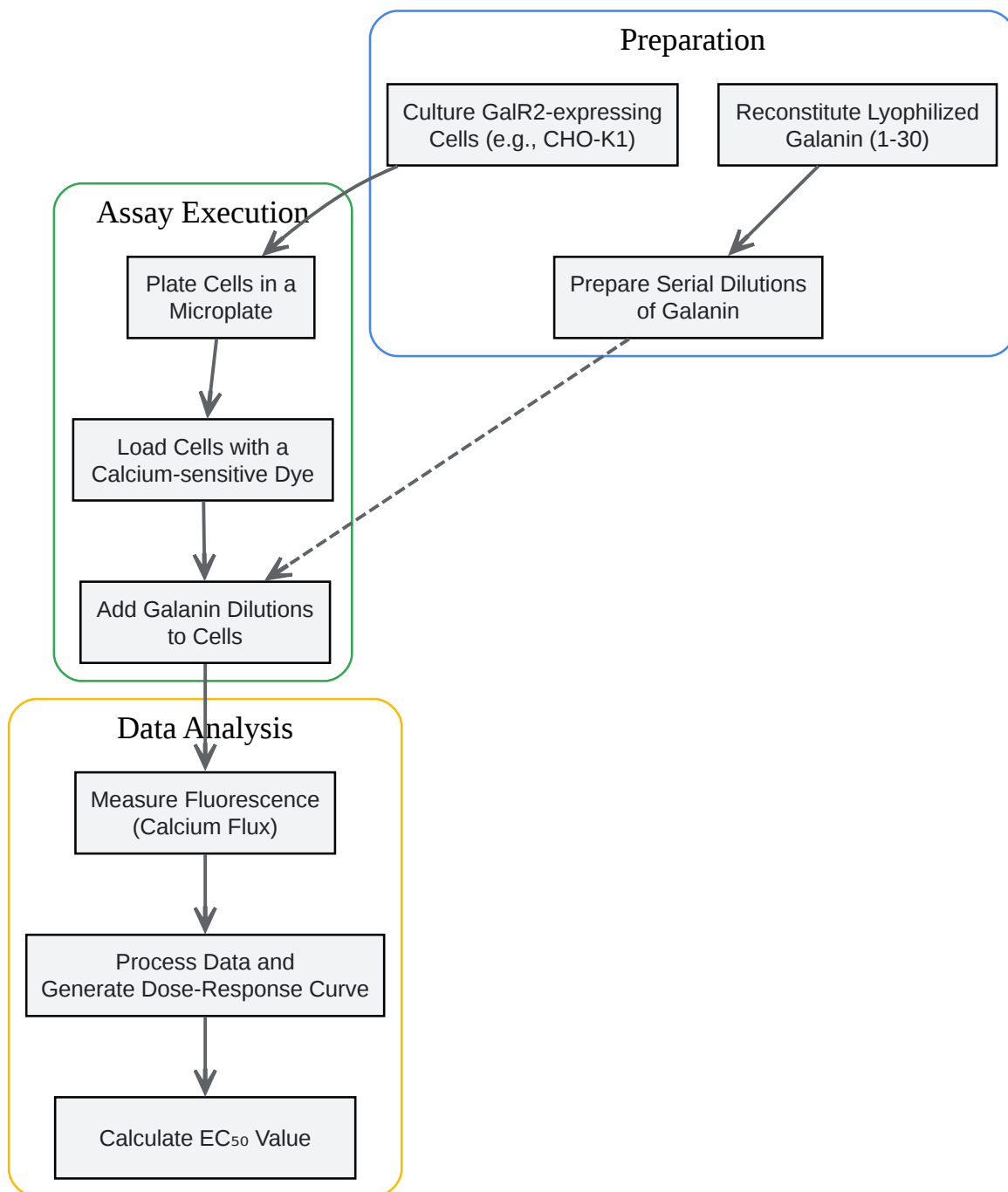


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Caption: Simplified Galanin receptor signaling pathways.

Experimental Protocols

The following is a general workflow for an in vitro cell-based assay using reconstituted Galanin (1-30). This example focuses on a calcium flux assay, which is relevant for studying GalR2 activation.



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Caption: General workflow for a Galanin-induced calcium flux assay.

Protocol: In Vitro Calcium Flux Assay

This protocol is designed for measuring Galanin (1-30)-induced intracellular calcium mobilization in a cell line stably expressing the human GalR2, such as CHO-K1/GALR2.

Materials:

- Reconstituted human Galanin (1-30) stock solution
- CHO-K1 cells stably expressing human GalR2
- Complete growth medium (e.g., Ham's F-12K with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Calcium-4)
- 96- or 384-well black, clear-bottom microplates
- Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

- Cell Plating:
 - The day before the assay, seed the GalR2-expressing cells into the microplate at an optimized density (e.g., 10,000 - 50,000 cells per well).
 - Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Preparation of Galanin Dilutions:
 - On the day of the assay, prepare a serial dilution of the Galanin (1-30) stock solution in the assay buffer to achieve a range of concentrations for generating a dose-response curve.
- Dye Loading:
 - Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
 - Remove the growth medium from the cell plate and add the dye solution to each well.

- Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes), followed by an incubation at room temperature in the dark.
- Measurement of Calcium Flux:
 - Place the plate in the fluorescence plate reader.
 - Set the instrument to record fluorescence intensity over time (kinetic read).
 - Establish a stable baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).
 - Using the instrument's automated injection system, add the prepared Galanin dilutions to the corresponding wells.
 - Continue to record the fluorescence intensity for a period sufficient to capture the peak response and subsequent return to baseline (e.g., 1-3 minutes).
- Data Analysis:
 - The change in fluorescence intensity (Δ RFU) is indicative of the change in intracellular calcium concentration.
 - Plot the peak fluorescence response against the logarithm of the Galanin (1-30) concentration.
 - Fit the data using a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of Galanin (1-30) that elicits a half-maximal response.

Note: Appropriate controls, including a vehicle-only control (no Galanin) and a positive control (e.g., a known agonist or ionomycin), should be included in the experiment.

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